2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrido-triazolo-pyrimidines. Its molecular formula is with a molecular weight of approximately 299.33 g/mol . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of inhibiting specific receptor functions.
The compound is classified under triazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties. The specific structural features of this compound suggest potential applications in therapeutic contexts, especially concerning receptor tyrosine kinases . The compound's CAS number is 931979-55-4, which facilitates its identification in chemical databases and literature.
The synthesis of 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. While specific methodologies for this compound are not extensively documented in the literature, related compounds in the triazolo-pyrimidine class have been synthesized through various approaches including:
For instance, reactions involving hydrazine derivatives with carbonyl compounds often yield triazolo-pyrimidine structures through condensation and cyclization reactions .
The molecular structure of 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be represented using its SMILES notation: Cc1nc2ncc3c(=O)n(N4CCN(C)CC4)ccc3n2n1
. This notation encapsulates the arrangement of atoms within the molecule, highlighting the presence of multiple nitrogen atoms characteristic of triazoles and pyrimidines.
Key Structural Features:
The reactivity of 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can be explored through various chemical transformations:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs for further study .
The mechanism of action for compounds like 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves interaction with specific biological targets such as receptor tyrosine kinases. These interactions can lead to:
Data from studies indicate that similar triazolo-pyrimidine compounds have shown efficacy against various cancer cell lines through these mechanisms .
While detailed physical properties such as boiling point or melting point are not extensively reported for this specific compound, general properties can be inferred based on its structure:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds like this one.
The potential applications of 2-methyl-7-((tetrahydrofuran-2-yl)methyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one primarily lie within medicinal chemistry:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4